ethyl 4-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate
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Description
Ethyl 4-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.12494298 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes a benzothiazine core and a pyrrolidine moiety. Its chemical formula is C15H14N2O4S, and it possesses a molecular weight of approximately 306.34 g/mol. The compound is soluble in organic solvents and exhibits specific melting points that can vary depending on purity.
This compound has been studied for its potential as an inhibitor of Factor XIa, an enzyme involved in the coagulation cascade. Inhibition of this factor could lead to therapeutic applications in managing thrombotic disorders without significantly increasing bleeding risk.
Anticoagulant Properties
Research indicates that the compound exhibits potent anticoagulant activity by inhibiting Factor XIa. A study demonstrated that compounds similar to this compound could reduce thrombus formation in animal models, suggesting its potential use in anticoagulant therapies .
Cytotoxic Effects
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways. A notable study reported IC50 values indicating significant potency against human breast cancer cells .
Case Study 1: In Vivo Efficacy
A recent study evaluated the efficacy of the compound in a mouse model of thrombosis. Mice treated with this compound showed a marked reduction in thrombus size compared to control groups. This suggests that the compound may be effective in preventing clot formation in vivo .
Case Study 2: Antitumor Activity
Another case study focused on the antitumor activity of the compound against melanoma cells. The results indicated that treatment with this compound led to significant tumor regression in xenograft models. The study highlighted the compound's ability to inhibit cell proliferation and induce cell cycle arrest .
Data Tables
Properties
IUPAC Name |
ethyl 4-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-2-29-22(26)16-9-11-17(12-10-16)24-15-20(21(25)23-13-5-6-14-23)30(27,28)19-8-4-3-7-18(19)24/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBVUCSZNOURKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.